molecular formula C19H21NO5 B5428318 3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B5428318
M. Wt: 343.4 g/mol
InChI Key: CWRVTBXPXRGAHL-UHFFFAOYSA-N
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Description

3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core, followed by the introduction of the phenylcarbamoyl and propan-2-yloxycarbonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or inhibitor in biological studies.

    Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-((4-(pyrrolidine-1-carbonyl)phenyl)carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid
  • 3-((4-(morpholine-1-carbonyl)phenyl)carbamoyl)bicyclo[2.2.2]octane-2-carboxylic acid

Uniqueness

3-({4-[(Propan-2-yloxy)carbonyl]phenyl}carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of both phenylcarbamoyl and propan-2-yloxycarbonyl groups. These structural features may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

3-[(4-propan-2-yloxycarbonylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO5/c1-10(2)25-19(24)11-5-7-14(8-6-11)20-17(21)15-12-3-4-13(9-12)16(15)18(22)23/h3-8,10,12-13,15-16H,9H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRVTBXPXRGAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C2C3CC(C2C(=O)O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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